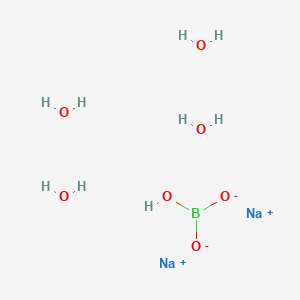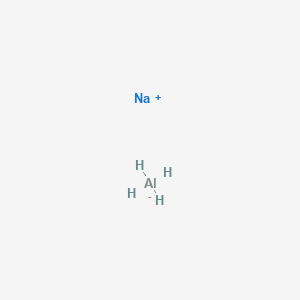
2-Hidroxi-4-nitrobenzoato de metilo
Descripción general
Descripción
Methyl 2-hydroxy-4-nitrobenzoate is an organic compound with the molecular formula C8H7NO5. It is a derivative of benzoic acid, where the carboxyl group is esterified with a methanol molecule, and the benzene ring is substituted with a hydroxyl group at the second position and a nitro group at the fourth position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Aplicaciones Científicas De Investigación
Methyl 2-hydroxy-4-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile starting material for various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Derivatives of methyl 2-hydroxy-4-nitrobenzoate are explored for their potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
Methyl 2-hydroxy-4-nitrobenzoate is a nitro compound . Nitro compounds are a very important class of nitrogen derivatives . The primary targets of nitro compounds are typically enzymes or proteins within cells, where they can undergo various reactions, including reduction and binding to the target molecules .
Mode of Action
The mode of action of Methyl 2-hydroxy-4-nitrobenzoate involves its interaction with its targets within the cell. The nitro group in the compound can undergo reduction, which can lead to the formation of reactive intermediates . These intermediates can then interact with cellular targets, leading to various cellular changes .
Biochemical Pathways
For example, they can interfere with the normal functioning of enzymes and proteins, disrupt cellular processes, and even cause cellular damage .
Pharmacokinetics
It’s known that the compound has a molecular weight of 197145, a density of 14±01 g/cm3, and a boiling point of 3245±320 °C at 760 mmHg . These properties can influence the compound’s bioavailability and its distribution within the body .
Result of Action
The reactive intermediates formed during the reduction of the nitro group can interact with cellular targets, potentially leading to various cellular changes and effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 2-hydroxy-4-nitrobenzoate. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . .
Análisis Bioquímico
Biochemical Properties
It is known that nitro compounds, like Methyl 2-hydroxy-4-nitrobenzoate, can participate in various biochemical reactions
Molecular Mechanism
It is unclear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-hydroxy-4-nitrobenzoate can be synthesized through the nitration of methyl salicylate. The process involves the following steps:
Nitration: Methyl salicylate is treated with a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of the nitro group at the desired position.
Purification: The reaction mixture is then neutralized, and the product is extracted and purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of methyl 2-hydroxy-4-nitrobenzoate follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography, is common to achieve high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-hydroxy-4-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid or catalytic hydrogenation.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Esterification and Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid, and it can also undergo transesterification reactions.
Common Reagents and Conditions:
Reduction: Tin and hydrochloric acid, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Esterification and Hydrolysis: Acidic or basic conditions for hydrolysis, alcohols for transesterification.
Major Products:
Reduction: Methyl 2-hydroxy-4-aminobenzoate.
Substitution: Various substituted benzoates depending on the electrophile used.
Hydrolysis: 2-hydroxy-4-nitrobenzoic acid.
Comparación Con Compuestos Similares
Methyl 2-hydroxy-4-nitrobenzoate can be compared with other similar compounds, such as:
Methyl 2-hydroxy-3-nitrobenzoate: This isomer has the nitro group at the third position, which can lead to different chemical reactivity and biological activity.
Methyl 2-hydroxy-5-nitrobenzoate: The nitro group is at the fifth position, affecting its electronic properties and interactions.
Methyl 2-hydroxy-3,5-dinitrobenzoate:
Uniqueness: Methyl 2-hydroxy-4-nitrobenzoate is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions makes it a valuable compound in organic synthesis and research.
Propiedades
IUPAC Name |
methyl 2-hydroxy-4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-8(11)6-3-2-5(9(12)13)4-7(6)10/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODUOCYKSQVFSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10159972 | |
| Record name | Salicylic acid, 4-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10159972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13684-28-1 | |
| Record name | Salicylic acid, 4-nitro-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013684281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13684-28-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165605 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Salicylic acid, 4-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10159972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Cobaltate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, (OC-6-21)-](/img/structure/B89132.png)



![Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate](/img/structure/B89136.png)


![[(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-5-Hydroxy-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89141.png)

